3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18903659
Molecular Formula: C19H12ClFN2O2S
Molecular Weight: 386.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -](/images/structure/VC18903659.png)
Specification
Molecular Formula | C19H12ClFN2O2S |
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Molecular Weight | 386.8 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C19H12ClFN2O2S/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-1-5-14(21)6-2-12/h1-10H,11H2 |
Standard InChI Key | JGFMKFVGUPEMJJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)F |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (systematic IUPAC name: 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione) features a bicyclic thieno[3,2-d]pyrimidine scaffold substituted at positions 1 and 3. The 4-chlorophenyl group at position 3 and the 4-fluorobenzyl group at position 1 introduce steric and electronic modifications that influence both physicochemical properties and target engagement .
Crystallographic and Conformational Insights
While no direct crystallographic data for this specific compound exists in the provided sources, analogous structures reveal key trends:
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The thieno[3,2-d]pyrimidine core adopts a planar conformation stabilized by π-π stacking interactions .
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Substituents at position 1 (e.g., benzyl groups) often project orthogonally to the core, creating steric hindrance that modulates receptor binding .
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Halogen atoms (Cl, F) participate in C–X···π and hydrogen-bonding interactions, as observed in related triazole and pyrimidine derivatives .
Synthetic Methodologies
Core Scaffold Construction
The synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones typically proceeds via cyclization of 3-aminothiophene-2-carboxylate precursors. For example:
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Intermediate formation: Methyl 3-aminothiophene-2-carboxylate reacts with aryl isocyanates to yield 3-R-substituted intermediates .
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Cyclization: Treatment with 1,1′-carbonyldiimidazole (CDI) facilitates ring closure to form the pyrimidine-dione moiety .
Table 1. Representative Yields for Thieno[3,2-d]pyrimidine-2,4-dione Synthesis
Functionalization at Position 1
The 4-fluorobenzyl group is introduced via N-alkylation:
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Conditions: Reacting the pyrimidine-dione core with 4-fluorobenzyl bromide in DMF/K₂CO₃ .
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Challenges: Competing O-alkylation is mitigated by using bulky bases or protecting groups .
Structure-Activity Relationships (SAR)
While direct biological data for this compound is absent in the provided sources, SAR trends from analogous MIF2 inhibitors and COX-2 modulators suggest:
Impact of Halogen Substituents
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4-Chlorophenyl: Enhances hydrophobic interactions with enzyme pockets (e.g., MIF2’s Arg36/Met114 region) .
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4-Fluorobenzyl: Improves metabolic stability and selectivity via C–F···H/N hydrogen bonds .
Table 2. IC₅₀ Values for Related Thienopyrimidine-diones
Compound | Target | IC₅₀ (μM) | Selectivity (vs. MIF) | Source |
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5d (3-(4-ClPh)-thieno[2,3-d]pyrimidine-dione) | MIF2 tautomerase | 1.0 | >100-fold | |
7h (3-(3-CF₃Ph)-derivative) | MIF2 | 1.7 | 50-fold |
Role of the Thiophene Moiety
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The thiophene ring’s electron-rich nature facilitates π-stacking with aromatic residues in enzymatic targets .
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Substitution at position 2 (e.g., amidation) generally reduces activity, favoring unmodified NH groups for hydrogen bonding .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
Compounds with structural similarities exhibit:
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Cell cycle arrest: Mediated by deactivation of the MAPK pathway in NSCLC cells (IC₅₀ ~1–5 μM) .
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3D spheroid penetration: Enhanced by lipophilic substituents like 4-fluorobenzyl .
Enzyme Inhibition
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MIF2 tautomerase inhibition: The 4-chlorophenyl group occupies a hydrophobic subpocket, while the dione carbonyls coordinate catalytic residues .
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COX-2 selectivity: Fluorobenzyl-thiophene hybrids show preferential COX-2 binding via S···C(π) and F···π interactions .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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logP: Estimated >3.5 (highly lipophilic due to halogenated aryl groups).
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Aqueous solubility: <10 μg/mL, necessitating formulation strategies .
Metabolic Stability
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